Phenothiazine-10-acetic acid
Overview
Description
Phenothiazine-10-acetic acid is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
Target of Action
Phenothiazine-10-acetic acid, a derivative of phenothiazine, primarily targets the Androgen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics. It also has a significant role in various physiological processes, including the growth and development of prostate and seminal vesicles, male fertility, and skeletal muscle development .
Mode of Action
Phenothiazine derivatives are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . This suggests that this compound might interact with its targets through redox reactions, leading to changes in the cellular environment .
Biochemical Pathways
Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations . They have been involved in reactions such as radical dehalogenations, nucleophilic alkoxylations of alkyl olefins, and photoredox catalyzed C–N and C–H/C–H cross-couplings . These reactions suggest that this compound might affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Phenothiazine derivatives are known to exhibit good hole mobility , which might influence the bioavailability of this compound.
Result of Action
Phenothiazine derivatives have been reported to exhibit significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties . These activities suggest that this compound might have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, phenothiazine derivatives have been shown to catalyze oxidative coupling reactions of amines to imines under visible-light irradiation . This suggests that light conditions might influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Phenothiazine-10-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein kinase C and calmodulin, which are crucial for cell signaling and regulation . Additionally, this compound can interact with P-glycoprotein, affecting its transport function and potentially reversing multidrug resistance in cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by blocking the activity of protein kinase C and calmodulin . This inhibition leads to altered cell signaling and reduced cell growth. Furthermore, the compound’s interaction with P-glycoprotein can enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to protein kinase C and calmodulin, inhibiting their activity and disrupting downstream signaling pathways . This inhibition affects various cellular processes, including cell proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound can undergo oxidation during sample preparation, leading to the formation of degradation products . These degradation products may influence the compound’s activity and efficacy. Long-term exposure to this compound has been associated with sustained inhibition of protein kinase C and calmodulin, resulting in prolonged effects on cell signaling and growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can produce sedation and antiemetic effects by inhibiting central dopaminergic receptors . Higher doses may lead to adverse effects such as extrapyramidal symptoms, hyperprolactinemia, and neuroleptic malignant syndrome . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation and conjugation reactions. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with P-glycoprotein, influencing its localization and accumulation in cells . This interaction can enhance the intracellular concentration of this compound, potentially increasing its therapeutic efficacy. Additionally, this compound can be distributed to various tissues, including the brain, liver, and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through post-translational modifications and targeting signals . This subcellular localization allows this compound to interact with its target biomolecules and modulate cellular processes effectively. Additionally, the compound’s localization can influence its stability and degradation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenothiazine-10-acetic acid typically involves the modification of the phenothiazine core. One common method includes the introduction of an acetic acid moiety at the 10th position of the phenothiazine ring. This can be achieved through various synthetic routes, including:
Nucleophilic substitution reactions: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Oxidation reactions: Employing oxidizing agents like hydrogen peroxide in glacial acetic acid to introduce the acetic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch reactors: For controlled reaction conditions and scalability.
Continuous flow reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: Phenothiazine-10-acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the acetic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the phenothiazine core, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Halogenated or nitrated derivatives: From substitution reactions.
Scientific Research Applications
Phenothiazine-10-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Phenothiazine-10-acetic acid can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: Used as an antihistamine and antiemetic.
Methylene blue: An early antimalarial drug and a dye.
Uniqueness: this compound is unique due to its specific acetic acid substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenothiazin-10-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJVFIOYSMVYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363888 | |
Record name | Phenothiazine-10-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25244-68-2 | |
Record name | Phenothiazine-10-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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